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Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality,

utilizing small molecules to hijack the cell's natural protein disposal machinery—the ubiquitin-

proteasome system (UPS)—to eliminate disease-causing proteins. A popular strategy within

TPD is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules

that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity

triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.

While the TPD field has seen rapid advancement, its scope has been limited by the small

number of available E3 ligase recruiters. The discovery of novel, synthetically tractable ligands

for different E3 ligases is a critical area of research to expand the applicability of TPD. This

guide details the discovery of EN884, a covalent recruiter for the SKP1 protein, a key

component of the Cullin-RING E3 ligase (CRL) family. The discovery was enabled by a

chemoproteomics platform, specifically Activity-Based Protein Profiling (ABPP), which allows

for the screening of covalent ligands against their protein targets in complex biological systems.

[1][2][3]

Chemoproteomics-Enabled Discovery of EN884
EN884 was identified from a library of cysteine-reactive covalent fragments through a

competitive screening process designed to find molecules that interact with components of the

SKP1-CUL1-F-box (SCF) E3 ligase complex.[1]
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The discovery process involved a multi-stage chemoproteomic workflow, starting with a broad

screen and progressing to specific target identification and cellular validation.
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Phase 2: Hit Identification

Phase 3: Target & Site Identification
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Caption: Workflow for the chemoproteomic discovery of EN884.

Key Experimental Protocols
Protocol 1: Competitive Gel-Based Activity-Based Protein Profiling (ABPP)

Library Preparation: A diverse library of cysteine-reactive covalent fragments (bearing

acrylamide and chloroacetamide warheads) was compiled.

Protein Complex: The purified human SKP1-FBXO7-CUL1-RBX1 complex was used as the

target.

Competition Assay: Individual compounds from the covalent library were incubated with the

protein complex to allow for potential binding.

Probe Labeling: A broad-spectrum, cysteine-reactive fluorescent probe (e.g., IA-rhodamine)

was added to the mixture. This probe labels cysteines that were not engaged by the test

compound.

Analysis: The samples were resolved by SDS-PAGE. A reduction in fluorescent signal for the

SKP1 band in the presence of a test compound indicated that the compound successfully

competed with the probe for a binding site.

Hit Confirmation: Initial hits were repurchased and retested in dose-response format to

confirm activity. EN884 emerged as the top reproducible hit from this screen.[1]

Target Identification and Binding Site
Characterization
Following the initial screen, mass spectrometry was employed to confirm the direct target of

EN884 and to pinpoint the exact amino acid residue involved in the covalent interaction.

Binding Site Identification
Tandem mass spectrometry (MS/MS) analysis of the SKP1-FBXO7-CUL1-RBX1 complex after

incubation with EN884 definitively identified a single site of modification: Cysteine 160 (C160)

on the SKP1 protein.[1] This residue is located in a C-terminal region of SKP1 predicted to be
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an intrinsically disordered region (IDR), a location whose flexibility is known to be important for

interactions with various F-box proteins.[1]

Protocol 2: Binding Site Identification by Tandem Mass Spectrometry (MS/MS)

Incubation: The purified SKP1-FBXO7-CUL1-RBX1 complex was incubated with an excess

of EN884 to ensure modification.

Digestion: The protein complex was denatured, reduced, alkylated, and subsequently

digested into smaller peptides using an enzyme such as trypsin.

LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Data Analysis: The MS/MS spectra were searched against a protein database. The software

identified peptides whose mass was increased by an amount corresponding to the mass of

EN884, and the MS/MS fragmentation pattern confirmed that the modification was located

on the peptide containing C160.[1]

Quantitative Summary of Screening and Identification
Parameter Method Result Reference

Initial Hit Identification
Competitive Gel-

Based ABPP

EN884 identified as a

top reproducible hit

showing dose-

response

displacement of a

cysteine-reactive

probe.

[1]

Covalent Binding Site

Tandem Mass

Spectrometry

(MS/MS)

Cysteine 160 (C160)

on SKP1.
[1]

Cellular Target Engagement and Selectivity
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A critical step in evaluating a new covalent ligand is to assess its performance in a cellular

context, determining both its ability to engage the intended target and its selectivity across the

entire proteome.

Cellular Engagement Analysis
To measure the extent to which EN884 engages SKP1 in living cells, an isotopic desthiobiotin-

ABPP (isoDTB-ABPP) experiment was performed in HEK293T cells. The results showed that

EN884 engaged C160 on SKP1 by 7%.[1] While this level of engagement may seem low, it is

consistent with that observed for other covalent E3 ligase recruiters that have been

successfully used in PROTAC applications.[1] This may suggest that only a fraction of the total

SKP1 pool needs to be engaged to elicit a biological effect, or that EN884 preferentially

engages a specific sub-population of SKP1 within the cell.[1]

Protocol 3: Isotopic Desthiobiotin-ABPP (isoDTB-ABPP)

Cell Treatment: HEK293T cells were treated with either EN884 or a vehicle control (e.g.,

DMSO).

Lysis and Probe Labeling: Cells were lysed, and the proteomes were labeled with a cysteine-

reactive, alkyne-functionalized probe.

Click Chemistry: The probe-labeled proteins were conjugated to an isotopically light (for

vehicle) or heavy (for EN884-treated) desthiobiotin-azide tag via copper-catalyzed click

chemistry.

Enrichment & Digestion: The samples were combined, and biotinylated proteins were

enriched using streptavidin beads. The enriched proteins were then digested into peptides.

LC-MS/MS Analysis: Peptides were analyzed by mass spectrometry. The ratio of heavy to

light peptides for SKP1 containing C160 was used to quantify the degree of target

engagement by EN884.

Proteome-Wide Selectivity
To assess the selectivity of the EN884 scaffold, a pulldown proteomics experiment was

conducted using an alkyne-functionalized probe derived from EN884. This experiment revealed
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a statistically significant 2.8-fold enrichment of SKP1. However, the probe was not highly

selective, as 414 other proteins were also significantly enriched out of 5,928 identified proteins.

[1] Importantly, no other core components of the CUL1 E3 ligase complex were identified as

off-targets.[1]

Quantitative Summary of Cellular Analysis
Parameter Method Result Reference

Cellular Target

Engagement

isoDTB-ABPP in

HEK293T cells

7% engagement of

C160 on SKP1.
[1]

Target Enrichment Pulldown Proteomics
2.8-fold enrichment of

SKP1.
[1]

Proteome-Wide

Selectivity
Pulldown Proteomics

414 off-targets were

significantly enriched

out of 5,928 proteins

identified.

[1]

Signaling Pathway Context and Future Applications
EN884 targets a critical node in the ubiquitin-proteasome system. SKP1 acts as an adaptor

protein that links substrate-recognition proteins (F-box proteins) to the core E3 ligase

machinery (CUL1-RBX1). By providing a covalent handle on SKP1, EN884 opens the door to

new strategies for hijacking this complex.
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Caption: Role of the SCF complex and EN884's point of intervention.

The discovery of EN884 serves as a valuable starting point for the development of SKP1-

based degraders. The EN884 scaffold can be elaborated with a linker and a warhead for a

protein of interest, creating a novel PROTAC. While synthetic challenges were noted in

extending the molecule off its pyridine ring, an analog replacing this ring with benzene was

shown to retain comparable binding to SKP1, suggesting the scaffold is synthetically tractable.

[1]

Conclusion
The discovery of EN884 through a competitive chemoproteomics screen highlights the power

of this platform for identifying novel, covalent E3 ligase recruiters. EN884 covalently targets

C160 on the adaptor protein SKP1, providing a new chemical tool to engage the SCF E3 ligase

complex. Although cellular engagement is modest and selectivity requires further optimization,

EN884 represents a promising and synthetically tractable starting point for the development of

next-generation TPD therapeutics. This work expands the toolbox of E3 ligase recruiters, a

critical step toward unlocking the full potential of targeted protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation -
PMC [pmc.ncbi.nlm.nih.gov]

2. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein
Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein
Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Quest for New E3 Ligase Recruiters].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15541312#discovery-of-en884-through-
chemoproteomics-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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